Benzyl (3-methylenecyclobutyl)carbamate

概要

説明

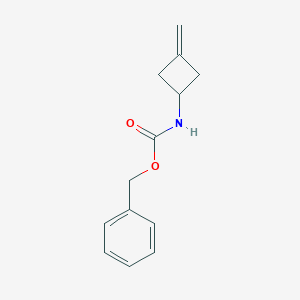

Benzyl (3-methylenecyclobutyl)carbamate is an organic compound with the molecular formula C₁₃H₁₅NO₂. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a 3-methylenecyclobutyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

Benzyl (3-methylenecyclobutyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3-methylenecyclobutylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Another method involves the use of diphenylphosphoryl azide and triethylamine in a solvent mixture of dioxane and acetonitrile. The reaction mixture is heated to 75°C, leading to the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions and purification processes is crucial to ensure high purity and yield of the final product.

化学反応の分析

Types of Reactions

Benzyl (3-methylenecyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidation of the methylene group can lead to the formation of a ketone or carboxylic acid derivative.

Reduction: Reduction of the carbamate group can yield the corresponding amine.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

科学的研究の応用

Benzyl (3-methylenecyclobutyl)carbamate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of benzyl (3-methylenecyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

類似化合物との比較

Similar Compounds

Benzyl carbamate: Lacks the 3-methylenecyclobutyl group, making it less sterically hindered.

3-Methylenecyclobutyl carbamate: Lacks the benzyl group, affecting its lipophilicity and reactivity.

Boc (tert-butoxycarbonyl) carbamate: Commonly used as a protecting group for amines, but with different steric and electronic properties compared to benzyl (3-methylenecyclobutyl)carbamate.

Uniqueness

This compound is unique due to the presence of both the benzyl and 3-methylenecyclobutyl groups. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. The compound’s structure allows for versatile applications in various fields of research and industry.

生物活性

Benzyl (3-methylenecyclobutyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and toxicology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

- CAS Number : 130369-36-7

This compound, like other carbamate derivatives, may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Carbamates are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can result in overstimulation of cholinergic receptors.

- Genotoxicity : Studies have shown that carbamate compounds can induce genotoxic effects, such as sister chromatid exchanges and chromosomal aberrations in various cell lines, indicating potential mutagenic properties .

- Cellular Toxicity : Research indicates that exposure to carbamates can lead to cytotoxic effects on mammalian cells, including alterations in mitochondrial integrity and lysosomal function .

Toxicity Profiles

The toxicity of this compound has not been extensively documented in the literature; however, it can be inferred from studies on related carbamate compounds. For example:

- In Vitro Studies : Exposure to various concentrations of carbamates has demonstrated concentration-dependent cytotoxicity in CHO-K1 cells, with significant DNA damage observed at higher concentrations .

- Animal Studies : Similar compounds have shown adverse effects on vital organs and behavioral changes in animal models at high doses, indicating potential risks associated with their use .

Case Study 1: Cytotoxic Effects on CHO-K1 Cells

A study evaluated the cytotoxic effects of several carbamate pesticides on CHO-K1 cells. The results indicated that exposure to these compounds resulted in significant decreases in cell viability and increases in DNA damage markers. This compound's structural similarities suggest it may exhibit comparable effects.

| Compound | MTT50 (μM) | DNA Damage Induction |

|---|---|---|

| Aldicarb | 164 ± 29 | High |

| Propoxur | 161 ± 39 | Moderate |

| Benzyl Carbamate | TBD | TBD |

Case Study 2: Genotoxicity Assessment

In another study focused on the genotoxicity of carbamates, exposure to methomyl and carbofuran resulted in increased frequencies of sister chromatid exchanges and chromosomal aberrations in human lymphocyte cultures. The implications for this compound suggest a need for similar investigations to ascertain its genotoxic potential.

Summary of Biological Activities

The biological activity of this compound appears to align with that of other carbamate compounds, characterized by:

- Potential Neurotoxicity : Through AChE inhibition.

- Genotoxic Potential : Indicated by studies showing chromosomal damage.

- Cytotoxic Effects : Observed in mammalian cell lines.

特性

IUPAC Name |

benzyl N-(3-methylidenecyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-7-12(8-10)14-13(15)16-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOKBMVQTGNOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。